(2,2-Dichlorocyclopropyl)methyl phenyl sulfone
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Overview
Description
(2,2-Dichlorocyclopropyl)methyl phenyl sulfone is an organic compound with the molecular formula C10H10Cl2O2S It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a benzene ring attached to a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)methyl phenyl sulfone typically involves the reaction of (2,2-Dichlorocyclopropyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
(2,2-Dichlorocyclopropyl)methanol+Benzenesulfonyl chloridePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichlorocyclopropyl)methyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of this compound sulfone.
Reduction: Formation of (2,2-Dichlorocyclopropyl)methylsulfide.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
(2,2-Dichlorocyclopropyl)methyl phenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dichlorocyclopropyl)methyl phenyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dichlorocyclopropyl)benzene
- (2,2-Dichlorocyclopropyl)methanol
- (2,2-Dichlorocyclopropyl)phenyl sulfide
Uniqueness
(2,2-Dichlorocyclopropyl)methyl phenyl sulfone is unique due to the presence of both a cyclopropyl ring and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
725242-66-0 |
---|---|
Molecular Formula |
C10H10Cl2O2S |
Molecular Weight |
265.16g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl)methylsulfonylbenzene |
InChI |
InChI=1S/C10H10Cl2O2S/c11-10(12)6-8(10)7-15(13,14)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
SANAKEQUMSCXGR-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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